molecular formula C14H15N5O2 B1384436 2-[5-amino-3-(2-furyl)-1H-pyrazol-1-yl]-6-isopropylpyrimidin-4(3H)-one CAS No. 1206993-21-6

2-[5-amino-3-(2-furyl)-1H-pyrazol-1-yl]-6-isopropylpyrimidin-4(3H)-one

Cat. No.: B1384436
CAS No.: 1206993-21-6
M. Wt: 285.3 g/mol
InChI Key: IYKKTPGJGXKRAT-UHFFFAOYSA-N
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Description

“2-[5-amino-3-(2-furyl)-1H-pyrazol-1-yl]-6-isopropylpyrimidin-4(3H)-one” is a chemical compound with a molecular weight of 285.31 . The IUPAC name for this compound is 2-(5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl)-6-isopropylpyrimidin-4-ol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H15N5O2/c1-8(2)9-7-13(20)17-14(16-9)19-12(15)6-10(18-19)11-4-3-5-21-11/h3-8H,15H2,1-2H3,(H,16,17,20) . This code represents the molecular structure of the compound, including the number and arrangement of atoms.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 285.31 . It is a solid substance .

Scientific Research Applications

Molecular Structure and Hydrogen Bonding

Research into similar compounds, such as ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-ylamino)-1-methyl-1H-pyrazole-4-carboxylate, highlights their intricate molecular structures characterized by intramolecular and intermolecular hydrogen bonding. These structural characteristics are crucial for understanding their chemical properties and potential applications in various fields, including material science and pharmaceuticals (Wu et al., 2005).

Chemical Properties and Synthesis

The synthesis of related compounds, such as 2-(5-Aryl-3-styryl-4,5-dihydro-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidines, involves cyclocondensation processes. These methods are significant for the development of new compounds with potential applications in chemical research and pharmaceuticals (Flores et al., 2006).

Potential in Pharmacology and Biochemistry

Similar compounds have been explored for their antiproliferative activities. For instance, research on 1-(4-(1H-Indol-3-Yl)-6-(4-Methoxyphenyl)Pyrimidin-2-yl)Hydrazine and its derivatives indicates their potential in cancer research. These findings suggest possible avenues for exploring the pharmacological applications of 2-[5-amino-3-(2-furyl)-1H-pyrazol-1-yl]-6-isopropylpyrimidin-4(3H)-one in anticancer therapy (Nassar et al., 2016).

Applications in Antimicrobial and Antifungal Research

Studies on similar pyrazole and pyrimidine derivatives have demonstrated significant antimicrobial and antifungal activities. These properties indicate potential uses of this compound in developing new antimicrobial agents, contributing to the fight against drug-resistant infections (Hafez et al., 2016).

Exploration in Organic Synthesis

The compound's structural features suggest its potential use in organic synthesis, especially in creating new heterocyclic compounds with diverse applications in material science and drug development. Research on related compounds provides insight into the methodologies and outcomes of such synthetic processes (Erkin et al., 2016).

Mechanism of Action

The mechanism of action of this compound is not specified in the available data. The mechanism of action usually depends on the biological target of the compound and can vary widely .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available data. It’s always important to handle chemical compounds with appropriate safety measures .

Properties

IUPAC Name

2-[5-amino-3-(furan-2-yl)pyrazol-1-yl]-4-propan-2-yl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O2/c1-8(2)9-7-13(20)17-14(16-9)19-12(15)6-10(18-19)11-4-3-5-21-11/h3-8H,15H2,1-2H3,(H,16,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYKKTPGJGXKRAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=CO3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[5-amino-3-(2-furyl)-1H-pyrazol-1-yl]-6-isopropylpyrimidin-4(3H)-one
Reactant of Route 2
2-[5-amino-3-(2-furyl)-1H-pyrazol-1-yl]-6-isopropylpyrimidin-4(3H)-one
Reactant of Route 3
Reactant of Route 3
2-[5-amino-3-(2-furyl)-1H-pyrazol-1-yl]-6-isopropylpyrimidin-4(3H)-one
Reactant of Route 4
2-[5-amino-3-(2-furyl)-1H-pyrazol-1-yl]-6-isopropylpyrimidin-4(3H)-one
Reactant of Route 5
2-[5-amino-3-(2-furyl)-1H-pyrazol-1-yl]-6-isopropylpyrimidin-4(3H)-one
Reactant of Route 6
2-[5-amino-3-(2-furyl)-1H-pyrazol-1-yl]-6-isopropylpyrimidin-4(3H)-one

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